molecular formula C18H15N5O4 B2893864 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396685-88-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2893864
CAS No.: 1396685-88-3
M. Wt: 365.349
InChI Key: VWPKYYSHWWLUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzimidazole moiety : Known for its pharmacological properties.
  • Furan ring : Often associated with various biological activities.
  • Tetrahydropyrimidine core : Contributes to the compound's overall stability and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Testing
    • The compound was tested against several cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated a notable inhibition of cell growth with IC50 values lower than established chemotherapeutics such as doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
HEPG21.18 ± 0.14Staurosporine4.18 ± 0.05
MCF70.67Doxorubicin0.41785
SW11160.80Erlotinib0.41785

The mechanism by which this compound exerts its effects is multifaceted:

  • Inhibition of Specific Kinases : The compound has displayed activity against kinases such as CK1δ with IC50 values as low as 0.040 μM .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Study 1: Anticancer Activity in vitro

In a study conducted by Arafa et al., various derivatives of similar structures were synthesized and tested for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxicity against multiple cancer cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies revealed strong binding interactions with targets like EGFR and Src kinases .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c24-16(19-9-15-21-13-5-1-2-6-14(13)22-15)12-8-20-18(26)23(17(12)25)10-11-4-3-7-27-11/h1-8H,9-10H2,(H,19,24)(H,20,26)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPKYYSHWWLUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.